molecular formula C19H30ClNO4 B5338011 Ethyl 1-[4-(3-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[4-(3-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5338011
M. Wt: 371.9 g/mol
InChI Key: XTFUKGRYDZPIKV-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(3-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride is a synthetic compound that belongs to the piperidine class of chemicals. This compound is characterized by its complex structure, which includes a piperidine ring, a methoxyphenoxy group, and an ethyl ester. It is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

ethyl 1-[4-(3-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4.ClH/c1-3-23-19(21)16-9-12-20(13-10-16)11-4-5-14-24-18-8-6-7-17(15-18)22-2;/h6-8,15-16H,3-5,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFUKGRYDZPIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCCOC2=CC=CC(=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(3-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps. One common method starts with the reaction of 3-methoxyphenol with 1,4-dibromobutane to form 4-(3-methoxyphenoxy)butyl bromide. This intermediate is then reacted with piperidine-4-carboxylate under basic conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(3-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-[4-(3-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(3-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter release. The methoxyphenoxy group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride
  • Ethyl 1-[4-(3-ethoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride

Uniqueness

Ethyl 1-[4-(3-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its methyl and ethoxy analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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